6-Aminohexan-3-ol hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
6-aminohexan-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO.ClH/c1-2-6(8)4-3-5-7;/h6,8H,2-5,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPUDNYUOAJWJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCCN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354952-86-5 | |
| Record name | 6-aminohexan-3-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for 6 Aminohexan 3 Ol Hydrochloride
Classical Synthetic Routes
Traditional synthetic pathways to 6-aminohexan-3-ol (B13291506) hydrochloride generally involve the sequential or convergent introduction of the amino and hydroxyl functionalities onto a six-carbon backbone. These methods are often robust and utilize readily available starting materials.
Amination Approaches
Amination strategies typically involve the reaction of a precursor molecule containing a suitable leaving group with an amine source. For the synthesis of 6-aminohexan-3-ol, a potential route could involve the amination of a halo-substituted hexanol. For instance, the reaction of 6-bromohexan-3-ol (B12614043) with ammonia (B1221849) would lead to the desired product. The final step would involve treatment with hydrochloric acid to form the hydrochloride salt.
Another classical amination approach is the Gabriel synthesis, which provides a method for converting primary alkyl halides to primary amines without the formation of over-alkylation products. This would involve reacting a suitable protected 6-halo-hexan-3-ol with potassium phthalimide, followed by hydrazinolysis to liberate the free amine.
Reductive Pathways for Ketone or Nitrile Precursors
Reductive methods offer a powerful means of synthesizing 6-aminohexan-3-ol from carbonyl or nitrile precursors. A key intermediate for this approach is 4-hydroxyhexan-3-one. ymdb.ca This precursor could potentially be synthesized and then undergo reductive amination.
Reductive amination is a widely used method for forming amines from ketones or aldehydes. masterorganicchemistry.comorganic-chemistry.org This one-pot reaction involves the formation of an imine or enamine intermediate from the reaction of a carbonyl compound with an amine, followed by in-situ reduction. acs.org For the synthesis of 6-aminohexan-3-ol, a potential ketone precursor such as 6-amino-3-hexanone could be reduced. The choice of reducing agent is crucial, with reagents like sodium borohydride (B1222165) (NaBH4) or sodium cyanoborohydride (NaBH3CN) being common choices. masterorganicchemistry.com Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) is another effective reagent, often showing good selectivity for the reduction of the iminium ion in the presence of the ketone. acs.org
Alternatively, a nitrile-containing precursor could be reduced. For example, the reduction of a cyanohydrin derived from a suitable five-carbon aldehyde could yield the desired amino alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH4) are typically required for the simultaneous reduction of the nitrile and any other carbonyl or ester groups present in the molecule.
Table 1: Reductive Amination Reaction Parameters
| Carbonyl Substrate | Amine Source | Reducing Agent | Solvent | Typical Conditions |
|---|---|---|---|---|
| Aldehyde/Ketone | Ammonia/Primary Amine | NaBH4, NaBH3CN, NaBH(OAc)3, H2/Catalyst | Methanol (B129727), Ethanol, Dichloromethane | Mild acid or base catalysis, room temperature to moderate heating |
Hydroboration-Oxidation in Aminohexanol Synthesis
Hydroboration-oxidation is a two-step reaction that converts an alkene into an alcohol with anti-Markovnikov regioselectivity and syn-stereospecificity. masterorganicchemistry.comlibretexts.orgnumberanalytics.comwikipedia.org This method could be applied to an unsaturated amine precursor to introduce the hydroxyl group at the C-3 position. For instance, the hydroboration of a protected 6-aminohex-2-ene with a borane (B79455) reagent such as borane-tetrahydrofuran (B86392) complex (BH3·THF), followed by oxidative workup with hydrogen peroxide and a base, would yield the desired 6-aminohexan-3-ol. orgsyn.org The use of a bulky borane reagent can enhance the regioselectivity of the hydroboration step. orgsyn.org The amino group would need to be protected during this sequence to prevent side reactions with the borane reagent.
Table 2: Hydroboration-Oxidation Reaction Summary
| Alkene Substrate | Borane Reagent | Oxidation Reagents | Key Features |
|---|---|---|---|
| Unsaturated Amine (protected) | BH3·THF, Disiamylborane, 9-BBN | H2O2, NaOH | Anti-Markovnikov addition of -OH group, Syn-addition of H and OH |
Modern Stereoselective Syntheses
For applications requiring enantiomerically pure 6-aminohexan-3-ol hydrochloride, modern stereoselective synthetic methods are indispensable. These approaches aim to control the formation of the chiral center at the C-3 position.
Asymmetric Catalysis in C-C or C-N Bond Formation
Asymmetric catalysis offers an elegant way to introduce chirality. This can be achieved through various strategies, including the asymmetric reduction of a prochiral ketone or the asymmetric formation of a key carbon-carbon or carbon-nitrogen bond. For example, the asymmetric transfer hydrogenation of a suitable 6-amino-3-hexanone precursor using a chiral transition metal catalyst (e.g., Ruthenium or Iridium complexes with chiral ligands) and a hydrogen source could provide enantiomerically enriched 6-aminohexan-3-ol.
Another approach involves the use of photoredox catalysis to generate radical intermediates that can engage in stereoselective bond-forming reactions. nih.govrsc.org While direct application to 6-aminohexan-3-ol is not widely reported, the principles could be adapted. For instance, a radical addition to a chiral N-sulfinyl imine could establish the stereocenter at the amino-bearing carbon, with subsequent modifications to complete the synthesis. nih.gov
Chiral Auxiliary-Mediated Syntheses
Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed. For the synthesis of a specific enantiomer of 6-aminohexan-3-ol, a chiral auxiliary could be attached to a precursor molecule to control the stereochemical outcome of a key reaction, such as a reduction or an alkylation.
For instance, a substrate could be derivatized with a chiral auxiliary, followed by a diastereoselective reduction of a ketone functionality. Subsequent removal of the auxiliary would yield the enantiomerically enriched amino alcohol. While specific examples for 6-aminohexan-3-ol are not prevalent in the literature, this remains a viable and powerful strategy in asymmetric synthesis.
Biocatalytic Approaches to Enantiopure Amino Alcohols
The production of enantiomerically pure amino alcohols is of significant interest due to their application as chiral building blocks in the pharmaceutical and fine chemical industries. nih.gov Biocatalysis, utilizing enzymes to catalyze chemical reactions, offers a powerful and sustainable alternative to traditional chemical methods for achieving high enantioselectivity. rsc.org
One prominent biocatalytic strategy for synthesizing chiral amino alcohols is the asymmetric reductive amination of α-hydroxy ketones. acs.orgfrontiersin.org Engineered amine dehydrogenases (AmDHs), derived from amino acid dehydrogenases, have demonstrated the ability to convert α-hydroxy ketones into the corresponding (S)-configured vicinal amino alcohols with high conversion rates and excellent enantiomeric excess (>99% ee). acs.orgfrontiersin.org This approach is highly attractive as it uses ammonia as an inexpensive amino donor and generates water as the primary byproduct, contributing to the process's sustainability. frontiersin.org
Another effective biocatalytic method is the kinetic resolution of racemic β-amino alcohols using ω-transaminases (ω-TAs). nih.gov For instance, a robust (R)-selective ω-transaminase from Mycobacterium vanbaalenii has been successfully employed for the kinetic resolution of various racemic β-amino alcohols, yielding the (R)-enantiomers with over 99% ee at conversions of 50-62%. nih.gov This enzyme can also be used in the asymmetric reductive amination of α-hydroxy ketones to produce the corresponding (S)-β-amino alcohols with high conversion and enantioselectivity. nih.gov The combination of a transaminase with an amino acid oxidase for cofactor recycling presents an efficient system for the kinetic resolution of racemic amines, achieving excellent enantiomeric excess (99%). rsc.org
Lipases are another class of enzymes widely used for the kinetic resolution of chiral alcohols and their derivatives. acs.orgmdpi.comacs.org Lipase-catalyzed transesterification or hydrolysis can selectively acylate or deacylate one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. For example, lipase (B570770) from Pseudomonas cepacia has been used for the resolution of a chiral amine precursor for the drug ivabradine, achieving 99% ee. mdpi.com While direct application to 6-aminohexan-3-ol is not extensively documented, these enzymatic strategies provide a strong foundation for developing a biocatalytic synthesis of its enantiopure forms.
Table 1: Biocatalytic Synthesis of Chiral Amino Alcohols
| Enzyme/Method | Substrate Type | Product Configuration | Enantiomeric Excess (ee) | Conversion | Reference |
|---|---|---|---|---|---|
| Engineered Amine Dehydrogenase (AmDH) | α-Hydroxy Ketone | (S)-Vicinal Amino Alcohol | >99% | Up to 99% | acs.orgfrontiersin.org |
| ω-Transaminase (from M. vanbaalenii) | Racemic β-Amino Alcohol | (R)-β-Amino Alcohol | >99% | 50-62% | nih.gov |
| ω-Transaminase (from M. vanbaalenii) | α-Hydroxy Ketone | (S)-β-Amino Alcohol | >99% | 80-99% | nih.gov |
| Lipase (from P. cepacia) | Racemic Amine Precursor | (S)-Amine | 99% | - | mdpi.com |
Green Chemistry Considerations in Synthesis
Green chemistry principles are increasingly being integrated into synthetic methodologies to minimize environmental impact. The synthesis of this compound can be designed with these principles in mind, focusing on solvent choice, atom economy, and the use of sustainable catalysts.
The use of environmentally benign solvents, such as water, or conducting reactions under solvent-free conditions is a cornerstone of green chemistry. nih.govorganic-chemistry.org For the synthesis of amino alcohols, aqueous systems are particularly advantageous. The biocatalytic methods described above, employing enzymes like transaminases and lipases, are typically performed in aqueous buffers, eliminating the need for hazardous organic solvents. nih.govfrontiersin.orgmdpi.com
Furthermore, chemical methods can also be adapted to aqueous conditions. For instance, the aminolysis of epoxides to yield β-amino alcohols has been shown to proceed efficiently in water without the need for a catalyst, offering high selectivity and excellent yields. organic-chemistry.org A patent for the preparation of 6-amino-1-hexanol (B32743) describes a process using 1,6-hexanediol, ammonia, and hydrogen, which, while requiring high temperature and pressure, points towards the feasibility of using simple starting materials. google.com The development of catalytic systems that operate efficiently in water is an active area of research aimed at making chemical syntheses more sustainable. patsnap.com
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in incorporating the atoms of the reactants into the desired product. skpharmteco.comnih.gov A higher atom economy signifies a greener process with less waste generation. Addition and isomerization reactions are examples of highly atom-economical transformations. nih.gov
In the context of synthesizing 6-aminohexan-3-ol, a hypothetical route involving the direct amination of a precursor like 1-hexen-3-ol (B1581649) or the reductive amination of 6-hydroxy-3-hexanone would have a high atom economy.
The Environmental Factor (E-Factor) is another green chemistry metric that quantifies the amount of waste produced per kilogram of product. youtube.comlibretexts.org It provides a more holistic view of the environmental impact of a process by considering not just the reactants but also solvents, reagents, and energy consumption. A lower E-factor indicates a more environmentally friendly process. For bulk chemicals, E-factors typically range from 1 to 5, while for fine chemicals and pharmaceuticals, they can be significantly higher. libretexts.org A detailed E-factor analysis for the synthesis of this compound would require specific experimental data for a chosen synthetic route.
Table 2: Comparison of Green Chemistry Metrics for a Hypothetical Synthesis
| Metric | Ideal Value | Implication for 6-Aminohexan-3-ol Synthesis |
|---|---|---|
| Atom Economy | 100% | A synthetic route maximizing the incorporation of reactant atoms into the final product is preferred. |
| E-Factor | 0 | A low E-factor indicates minimal waste generation, considering all materials used in the process. |
The use of catalysts is a fundamental principle of green chemistry as they can enhance reaction rates and selectivity, often under milder conditions, and can be used in small quantities and recycled. mdpi.com For the production of amino alcohols, both biocatalysts and chemocatalysts play a crucial role in developing sustainable synthetic routes.
As discussed, enzymes like transaminases and lipases are highly efficient and selective catalysts that operate under mild, aqueous conditions. rsc.org Their use in the synthesis of enantiopure 6-aminohexan-3-ol would represent a significant step towards a green manufacturing process.
In the realm of chemocatalysis, the development of heterogeneous catalysts is particularly important for sustainability as they can be easily separated from the reaction mixture and reused. For the amination of alcohols, catalysts based on ruthenium, nickel, and copper have been investigated. mdpi.com For example, gold catalysts have shown promise in the oxidation of amino alcohols to amino acids in water, demonstrating resistance to deactivation by the amino group. mdpi.com While not a direct synthesis of 6-aminohexan-3-ol, this highlights the potential for developing robust, reusable catalysts for related transformations. The use of catalysts derived from renewable resources, such as fruit waste, is also an emerging area in green chemistry. nih.gov
The final step in the synthesis is the formation of the hydrochloride salt. This is typically achieved by treating the amino alcohol with hydrochloric acid in a suitable solvent, followed by crystallization. google.comgoogle.comresearchgate.net
Spectroscopic and Structural Elucidation in Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution and the solid state. For 6-Aminohexan-3-ol (B13291506) hydrochloride, a suite of advanced NMR experiments would be employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to probe its conformational dynamics.
While one-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the nuclei, two-dimensional (2D) NMR experiments are essential for establishing the precise connectivity of the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks within the molecule. For 6-Aminohexan-3-ol hydrochloride, cross-peaks would be expected between adjacent protons, allowing for the tracing of the hexanol backbone. For instance, the proton at the C3 position (methine) would show correlations to the protons on C2 and C4.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link each proton signal to its corresponding carbon atom in the this compound structure.
A hypothetical table of expected 2D NMR correlations for this compound is presented below, based on its known structure.
| Proton (¹H) Position | COSY Correlations (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |
| H1 (CH₃) | H2 | C1 | C2, C3 |
| H2 (CH₂) | H1, H3 | C2 | C1, C3, C4 |
| H3 (CHOH) | H2, H4 | C3 | C1, C2, C4, C5 |
| H4 (CH₂) | H3, H5 | C4 | C2, C3, C5, C6 |
| H5 (CH₂) | H4, H6 | C5 | C3, C4, C6 |
| H6 (CH₂NH₃⁺) | H5, NH₃⁺ | C6 | C4, C5 |
| NH₃⁺ | H6 | - | C5, C6 |
The flexibility of the hexyl chain in this compound suggests the presence of multiple conformers in solution at room temperature. Variable temperature (VT) NMR studies are instrumental in understanding these conformational dynamics. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and signal broadening. At lower temperatures, the interconversion between conformers may slow down sufficiently on the NMR timescale to allow for the observation of individual conformers. This can provide valuable information about the relative energies of different staggered conformations and the rotational barriers between them.
Solid-state NMR (ssNMR) provides insights into the structure and dynamics of molecules in their crystalline or amorphous solid forms. For this compound, ssNMR could be used to determine the molecular conformation in the solid state, which may differ from that in solution. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution ¹³C spectra. Furthermore, ssNMR can probe intermolecular interactions, such as hydrogen bonding involving the hydroxyl and ammonium (B1175870) groups, which are crucial for understanding the crystal packing of the molecule.
Mass Spectrometric Characterization
Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound and for gaining structural information through the analysis of its fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of this compound. The expected accurate mass for the protonated molecule [M+H]⁺ can be calculated and compared with the experimental value to confirm its identity and purity.
Table of Predicted Masses for 6-Aminohexan-3-ol Cation
| Ion Formula | Adduct | Calculated m/z |
|---|---|---|
| C₆H₁₆NO⁺ | [M+H]⁺ | 118.1226 |
Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. In an MS/MS experiment, the parent ion of this compound is selected and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments provides valuable information about the molecule's structure and connectivity.
Common fragmentation pathways for amino alcohols often involve the loss of small neutral molecules such as water (H₂O) and ammonia (B1221849) (NH₃). Cleavage of the carbon-carbon bonds adjacent to the hydroxyl and amino groups is also a characteristic fragmentation pattern. The resulting fragmentation spectrum would be a unique fingerprint for this compound.
Table of Potential Fragment Ions in MS/MS of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| 118.1226 | [M+H-H₂O]⁺ | H₂O |
| 118.1226 | [M+H-NH₃]⁺ | NH₃ |
| 118.1226 | Cleavage at C2-C3 | C₂H₅⁺ or C₄H₁₀NO⁺ |
By carefully analyzing the data from these advanced spectroscopic and spectrometric techniques, a comprehensive and unambiguous structural and conformational profile of this compound can be established, which is a prerequisite for any further investigation into its chemical and biological properties.
Vibrational Spectroscopy Applications
Vibrational spectroscopy is a cornerstone of molecular characterization, providing detailed information about the chemical bonds and functional groups within a molecule. By analyzing the interaction of infrared radiation or laser light with the compound, a unique vibrational fingerprint can be obtained.
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum is a plot of absorbance versus wavenumber, where specific peaks correspond to particular functional groups. For this compound, the FT-IR spectrum is expected to display a series of characteristic absorption bands that confirm its primary amine and secondary alcohol functionalities.
Key expected FT-IR absorption bands for this compound include:
O-H Stretch: A broad and strong absorption band is anticipated in the region of 3400-3200 cm⁻¹, characteristic of the hydroxyl (-OH) group involved in hydrogen bonding.
N-H Stretch: As a primary amine hydrochloride, the ammonium salt (-NH₃⁺) will exhibit broad and strong stretching vibrations between 3200 and 2800 cm⁻¹. These often appear as complex, broad bands that can overlap with C-H stretching frequencies.
C-H Stretch: Strong, sharp peaks between 3000 and 2850 cm⁻¹ are expected, corresponding to the stretching vibrations of the C-H bonds within the hexyl chain.
N-H Bend: The bending vibration for the primary ammonium group typically appears as a medium to strong band in the 1600-1500 cm⁻¹ region.
C-O Stretch: A distinct band in the 1260-1000 cm⁻¹ range would indicate the C-O stretching of the secondary alcohol group.
These spectral features collectively provide definitive evidence for the presence of the key functional groups within the molecule's structure.
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar bonds, Raman spectroscopy excels at detecting vibrations of non-polar and symmetric bonds, providing a more complete picture of the molecular structure.
For this compound, the Raman spectrum would be particularly useful for analyzing the carbon backbone. Expected characteristic Raman signals would include:
C-H Stretching: Strong signals in the 3000-2800 cm⁻¹ region, corresponding to the symmetric and asymmetric stretches of the methylene (-CH₂) and methyl (-CH₃) groups.
C-C Stretching: The carbon-carbon single bond stretches within the hexyl chain would produce signals in the 1200-800 cm⁻¹ fingerprint region. These vibrations provide information about the conformation of the alkyl chain.
C-O Stretching: The C-O stretch of the alcohol group would also be visible, typically appearing in the 1150-1000 cm⁻¹ range.
Raman spectroscopy is generally less sensitive to the highly polar O-H and N-H vibrations, which are dominant in the IR spectrum. This makes it an excellent tool for studying the less polar aspects of the molecule, such as its hydrocarbon skeleton.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. By diffracting a beam of X-rays off a single crystal of the compound, a unique diffraction pattern is generated. Mathematical analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the exact positions of atoms, bond lengths, and bond angles can be determined.
While specific experimental X-ray crystallographic data for this compound is not widely available in public databases, the application of this technique would yield invaluable structural information. If a suitable single crystal were analyzed, X-ray crystallography could unambiguously determine:
Molecular Conformation: The precise spatial arrangement of the hexyl chain and the relative orientation of the amino and hydroxyl groups in the solid state.
Stereochemistry: The absolute configuration of the chiral center at the third carbon atom, if a single enantiomer is crystallized.
Intermolecular Interactions: The details of hydrogen bonding networks involving the ammonium and hydroxyl groups, as well as chloride ions, which dictate the crystal packing.
Bond Lengths and Angles: Highly accurate measurements of all bond lengths and angles, providing fundamental data about the molecule's geometry.
This technique remains the gold standard for the definitive determination of a molecule's solid-state structure.
Predicted Collision Cross Section (CCS) Values for Ion Mobility Spectrometry
Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. The Collision Cross Section (CCS) is a key parameter derived from IMS, representing the effective area of an ion that it presents to a buffer gas. It is a robust and characteristic physicochemical property that can aid in compound identification.
For 6-aminohexan-3-ol, the uncharged parent compound of this compound, predicted CCS values have been calculated using computational methods. These values provide an estimation of the ion's size and shape in the gas phase and are crucial for identification in complex mixtures when coupled with mass spectrometry. The predicted CCS values vary depending on the type of ion adduct formed. uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 118.12264 | 127.8 |
| [M+Na]⁺ | 140.10458 | 133.5 |
| [M-H]⁻ | 116.10809 | 126.1 |
| [M+NH₄]⁺ | 135.14919 | 149.2 |
| [M+K]⁺ | 156.07852 | 132.9 |
| [M+H-H₂O]⁺ | 100.11262 | 123.2 |
| [M+HCOO]⁻ | 162.11356 | 149.7 |
Data sourced from PubChem and calculated using CCSbase. uni.lu
Chemical Reactivity and Derivatization Studies
Reactivity of the Hydroxyl Moiety
The secondary alcohol group in 6-aminohexan-3-ol (B13291506) hydrochloride is a key site for a variety of chemical modifications.
Esterification and Etherification Reactions
The hydroxyl group can be readily converted into esters and ethers, which are important transformations for creating a wide array of derivatives.
Esterification: The reaction of the hydroxyl group with acyl chlorides or acid anhydrides leads to the formation of esters. savemyexams.comlibretexts.org This nucleophilic addition-elimination reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. savemyexams.com For instance, the reaction with acetyl chloride would yield 6-amino-1-methylpentyl acetate (B1210297) hydrochloride. The use of acyl chlorides often makes the reaction irreversible. libretexts.org
Etherification: The Williamson ether synthesis provides a classic method for converting the alcohol to an ether. chemistrytalk.orgbyjus.com This SN2 reaction involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, which then reacts with an alkyl halide. chemistrytalk.orgmasterorganicchemistry.com For example, reaction with methyl iodide after deprotonation would yield 6-methoxy-N-methyl-hexan-3-amine. The choice of a non-nucleophilic solvent like toluene (B28343) or acetonitrile (B52724) is crucial to prevent it from competing with the alkoxide. chemistrytalk.org
Table 1: Examples of Esterification and Etherification Reactions
| Reaction Type | Reagent | Product |
|---|---|---|
| Esterification | Acetyl chloride | 6-amino-1-methylpentyl acetate hydrochloride |
| Etherification | Methyl iodide (following deprotonation) | 6-methoxy-N-methyl-hexan-3-amine |
Oxidation Pathways
As a secondary alcohol, the hydroxyl group of 6-aminohexan-3-ol can be oxidized to a ketone. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often influencing the selectivity and reaction conditions. libretexts.org Common oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents like chromic acid (Jones reagent) and pyridinium (B92312) chlorochromate (PCC). libretexts.org More modern and milder methods may utilize systems such as copper/TEMPO (2,2,6,6-tetramethylpiperidinyl-N-oxyl) with air as the oxidant. nih.gov The oxidation of 6-aminohexan-3-ol hydrochloride would yield 6-aminohexan-3-one (B12946996) hydrochloride.
Formation of Cyclic Ethers
Intramolecular reactions involving the hydroxyl group can lead to the formation of cyclic ethers.
Intramolecular Williamson Ether Synthesis: If a suitable leaving group is introduced at the 6-position of the carbon chain, an intramolecular Williamson ether synthesis can occur. youtube.com For example, conversion of the amino group to a halide followed by treatment with a base would lead to the formation of a substituted tetrahydrofuran. The formation of five- and six-membered rings is generally favored in such cyclizations. masterorganicchemistry.com
Synthesis of Oxazolidines: The reaction of amino alcohols with aldehydes or ketones can yield oxazolidines. scirp.orgorganic-chemistry.org This reaction typically proceeds via the formation of a hemiaminal intermediate followed by intramolecular cyclization. organic-chemistry.org For example, the reaction of 6-aminohexan-3-ol with an aldehyde in the presence of a suitable catalyst could lead to the formation of a substituted oxazolidine (B1195125) ring.
Reactivity of the Protonated Amino Group
The primary amino group, which exists in its protonated form in the hydrochloride salt, is a versatile functional handle for various derivatization strategies. For many reactions, neutralization to the free amine is a necessary first step.
Nucleophilic Acyl Substitution Reactions
The amino group can act as a nucleophile and react with carboxylic acid derivatives to form amides. jove.comjove.com
Acylation with Acyl Chlorides and Anhydrides: The reaction with acyl chlorides or acid anhydrides is a common method for forming amides. savemyexams.comlibretexts.orgchemguide.co.uk Typically, two equivalents of the amine are required, with one acting as the nucleophile and the second as a base to neutralize the liberated acid. jove.comjove.com Alternatively, an external base can be used. The reaction with acetic anhydride (B1165640) would yield N-(4-hydroxyhexyl)acetamide.
Table 2: Examples of Nucleophilic Acyl Substitution Reactions
| Reagent | Product |
|---|---|
| Acetic anhydride | N-(4-hydroxyhexyl)acetamide |
| Benzoyl chloride | N-(4-hydroxyhexyl)benzamide |
Reductive Amination Strategies
Reductive amination is a powerful method for forming new carbon-nitrogen bonds and creating more substituted amines. organic-chemistry.orglibretexts.org This two-step process involves the initial reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. libretexts.org Common reducing agents for this transformation include sodium borohydride (B1222165), sodium cyanoborohydride, and sodium triacetoxyborohydride (B8407120). erowid.orgyoutube.comorganic-chemistry.org For instance, the reaction of 6-aminohexan-3-ol with acetone, followed by reduction, would yield N-isopropyl-6-aminohexan-3-ol. This method is highly versatile and tolerates a wide range of functional groups. organic-chemistry.org
Urea (B33335) and Thiourea (B124793) Formation
The primary amino group of 6-aminohexan-3-ol is a nucleophilic center that readily participates in addition reactions with isocyanates and isothiocyanates to form the corresponding urea and thiourea derivatives. These reactions are fundamental in the synthesis of various compounds with potential applications in medicinal chemistry and materials science. nih.govresearchgate.net
The general synthesis of urea derivatives involves the reaction of an amine with an isocyanate. nih.gov In the case of 6-aminohexan-3-ol, the free base would be required for the reaction to proceed efficiently. This can be achieved by in-situ neutralization of the hydrochloride salt with a non-nucleophilic base. The reaction proceeds through the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the isocyanate.
Similarly, thiourea derivatives can be prepared by reacting the amine with an isothiocyanate. nih.govanalis.com.my This reaction follows a similar mechanism to urea formation, with the amine attacking the thiocarbonyl carbon. The synthesis of thiourea derivatives from various amines and isothiocyanates is a well-established methodology. analis.com.my
Table 1: General Reaction Parameters for Urea and Thiourea Formation
| Parameter | Urea Formation | Thiourea Formation |
| Reactants | 6-Aminohexan-3-ol (free base), Isocyanate (R-N=C=O) | 6-Aminohexan-3-ol (free base), Isothiocyanate (R-N=C=S) |
| Solvent | Aprotic solvents (e.g., Dichloromethane, Tetrahydrofuran) | Aprotic solvents (e.g., Dichloromethane, Dimethylformamide) |
| Temperature | Room temperature to reflux | Room temperature to reflux |
| Catalyst | Generally not required | Generally not required |
| Product | N-(6-hydroxyhexan-3-yl)urea derivative | N-(6-hydroxyhexan-3-yl)thiourea derivative |
This table presents generalized conditions based on standard organic synthesis protocols for urea and thiourea formation from primary amines.
Intramolecular Cyclization Reactions
The presence of both an amino and a hydroxyl group in the same molecule allows for intramolecular cyclization reactions, leading to the formation of heterocyclic compounds such as piperidines and azepanes. The outcome of the cyclization is dependent on the reaction conditions and the relative positions of the functional groups.
For 6-aminohexan-3-ol, intramolecular cyclization could potentially lead to the formation of a substituted piperidine (B6355638) ring. The reaction involves the formation of a new carbon-nitrogen bond. Studies on analogous amino alcohols, such as 6-amino-1-hexanol (B32743), have demonstrated that ruthenium-catalyzed cyclization can selectively yield either the corresponding lactam (2-azepanone) or the cyclic amine (azepane), depending on the reaction additives. rsc.orgresearchgate.net In the absence of specific literature on 6-aminohexan-3-ol, the cyclization of 6-amino-1-hexanol provides a valuable model. The cyclization of 6-amino-1-hexanol to azepane highlights the feasibility of forming a seven-membered ring. The synthesis of substituted piperidines from L-glutamic acid via cyclization of a ditosylate with an amine further illustrates the utility of this strategy for creating six-membered heterocyclic rings. niscpr.res.in
Table 2: Potential Intramolecular Cyclization Products of 6-Aminohexan-3-ol
| Reactant | Potential Cyclic Product | Ring Size | Notes |
| 6-Aminohexan-3-ol | 4-Propylpiperidin-2-ol | 6-membered | Formed via attack of the amine on an activated hydroxyl group or vice-versa. |
| 6-Aminohexan-3-ol | 5-Ethylpiperidin-2-ol | 6-membered | Another potential regioisomer from the cyclization. |
This table is a theoretical representation of possible cyclization products based on the structure of 6-aminohexan-3-ol and general principles of intramolecular cyclization.
Catalytic Transformations Involving the Aminoalcohol Moiety
The amino and alcohol functionalities of 6-aminohexan-3-ol can serve as handles for a variety of catalytic transformations, enabling the construction of more complex molecular architectures.
The amino and hydroxyl groups of 6-aminohexan-3-ol can participate in various transition metal-catalyzed reactions. While specific studies on this compound are not prevalent, the reactivity of amino alcohols in general provides insight into its potential transformations.
Palladium-catalyzed amination reactions are a powerful tool for forming C-N bonds. nih.govnih.gov 6-Aminohexan-3-ol could potentially be used as the amine component in cross-coupling reactions with aryl halides or triflates to generate N-aryl derivatives. The presence of the hydroxyl group might require protection depending on the reaction conditions. Ruthenium and iridium complexes have been shown to catalyze the N-heterocyclization of primary amines with diols to form cyclic amines. organic-chemistry.org
Copper-catalyzed reactions are also relevant, for instance, in the tandem amination/cyclization of allenynes with amines to produce azepine derivatives. nih.gov This suggests that 6-aminohexan-3-ol could be a suitable amine nucleophile in similar copper-catalyzed processes.
Table 3: Examples of Transition Metal-Catalyzed Reactions with Analogous Amino Alcohols
| Catalyst System | Reactant Type | Product Type | Reference |
| Ru3(CO)12/CataCXium® PCy | α,ω-Amino-alcohol | Cyclic amine or Lactam | rsc.org |
| Pd(OAc)2/Ligand | Olefin and Amine | Allylamine | nih.gov |
| Cp*Ir complex | Primary amine and Diol | Cyclic amine | organic-chemistry.org |
| Cu(I) complex | Allenyne and Amine | Azepine derivative | nih.gov |
This table showcases examples of transition metal-catalyzed reactions involving amino alcohols or amines, illustrating the potential reactivity of 6-aminohexan-3-ol.
The hydrochloride salt of 6-aminohexan-3-ol implies that the amino group is protonated. Treatment with a base will liberate the free amine, which can then participate in a variety of reactions as a nucleophile.
Acid catalysis, particularly with HCl, can be involved in various transformations. For instance, in the presence of a strong acid, the hydroxyl group can be protonated, making it a good leaving group for subsequent nucleophilic substitution or elimination reactions. While specific HCl-catalyzed processes for 6-aminohexan-3-ol are not detailed in the literature, general principles of acid catalysis on alcohols apply. For example, under acidic conditions, etherification or rearrangement reactions could potentially occur. A study on the cyclization of 6-amino-1-hexanol in the presence of HCl showed the formation of unidentified side-products, indicating that acid can promote alternative reaction pathways. researchgate.net
Stereochemical Investigations and Enantiomeric Purity
Chiral Resolution Techniques for 6-Aminohexan-3-ol (B13291506) Hydrochloride
Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. For 6-aminohexan-3-ol hydrochloride, this can be achieved through several established methods.
One of the most common and industrially viable methods for resolving chiral amines and alcohols is through the formation of diastereomeric salts. libretexts.orgnii.ac.jp This technique involves reacting the racemic 6-aminohexan-3-ol with a single enantiomer of a chiral acid, known as a resolving agent. This reaction produces a mixture of two diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. libretexts.org This difference allows for their separation by fractional crystallization. ucl.ac.uk
The general principle involves the following steps:
Reaction of the racemic base (rac-6-aminohexan-3-ol) with an enantiomerically pure chiral acid (e.g., (+)-tartaric acid or (-)-mandelic acid) to form a mixture of diastereomeric salts. libretexts.org
Separation of the diastereomeric salts based on their differential solubility in a suitable solvent through fractional crystallization. ucl.ac.uk
Liberation of the individual enantiomers of 6-aminohexan-3-ol from the separated diastereomeric salts by treatment with a base to neutralize the chiral acid. gavinpublishers.com
The choice of resolving agent and solvent is crucial for achieving efficient separation. The table below provides examples of chiral resolving agents commonly used for separating chiral amines and alcohols.
Table 1: Examples of Chiral Resolving Agents for Amines and Alcohols
| Resolving Agent | Type |
| (+)-Tartaric acid | Acid |
| (-)-Mandelic acid | Acid |
| (+)-Camphor-10-sulfonic acid | Acid |
| Brucine | Base |
| Strychnine | Base |
| Quinine | Base |
This table presents examples of resolving agents that could be used for the resolution of chiral amines and alcohols like 6-aminohexan-3-ol. libretexts.org
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. scas.co.jpyakhak.org Chiral HPLC columns are packed with a chiral material that interacts differently with each enantiomer of the analyte, leading to different retention times and thus separation. scas.co.jp
For a compound like 6-aminohexan-3-ol, which is an amino alcohol, several types of CSPs can be effective. scas.co.jp These include:
Pirkle-type columns: These CSPs often feature a π-acidic or π-basic aromatic group that facilitates chiral recognition through π-π interactions, hydrogen bonding, and dipole-dipole interactions. scas.co.jp
Polysaccharide-based columns: Derivatives of cellulose (B213188) and amylose (B160209) coated on a silica (B1680970) support are widely used and show broad applicability for a range of chiral compounds. yakhak.org
Macrocyclic glycopeptide-based columns: CSPs like those based on teicoplanin are particularly effective for separating underivatized amino acids and amino alcohols in both normal and reversed-phase modes. sigmaaldrich.com
The selection of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as isopropanol (B130326) or ethanol, is critical for achieving optimal separation. yakhak.org The table below summarizes typical conditions for chiral HPLC separation.
Table 2: General Chiral HPLC Parameters
| Parameter | Description |
| Stationary Phase | Chiral Stationary Phase (e.g., polysaccharide-based, Pirkle-type) |
| Mobile Phase | Hexane/Isopropanol, Hexane/Ethanol with additives like trifluoroacetic acid or diethylamine |
| Detection | UV, Refractive Index (RI), or Mass Spectrometry (MS) |
| Flow Rate | Typically 0.5 - 2.0 mL/min |
This table outlines general parameters for the chiral HPLC separation of enantiomers. yakhak.org
Determination of Absolute Configuration
Once the enantiomers are separated, determining their absolute configuration (the spatial arrangement of atoms) is essential.
Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org It provides detailed three-dimensional structural information, making it a powerful tool for determining the absolute configuration of chiral molecules in solution. wikipedia.orgru.nl The experimental VCD spectrum of an enantiomer is compared with the theoretically calculated spectrum for a known configuration (e.g., the R or S enantiomer). researchgate.net A good match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. ru.nl
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline molecule. For assigning the absolute configuration of a chiral molecule, the technique of X-ray anomalous dispersion is employed. This method is applicable when the crystal contains a heavy atom. The anomalous scattering of X-rays by the heavy atom allows for the differentiation between the two enantiomeric forms of the crystal structure, thereby establishing the absolute configuration. While direct X-ray analysis of this compound may be challenging, derivatization with a molecule containing a heavy atom can facilitate this analysis.
Another approach involves the use of nuclear Overhauser effect (nOe) NMR experiments, which can determine the relative stereochemistry of a molecule. researchgate.netmdpi.org In some cases, this information can be used to deduce the absolute configuration, especially if a part of the molecule has a known stereochemistry. mdpi.org
Enantiomeric Excess Determination Methodologies
Enantiomeric excess (ee) is a measure of the purity of a chiral sample. It is defined as the absolute difference between the mole fractions of the two enantiomers. Several methods are available for determining the ee of a sample of 6-aminohexan-3-ol.
Chiral HPLC: As described earlier, chiral HPLC can be used to quantify the amount of each enantiomer present in a mixture. nih.gov The area under each peak is proportional to the concentration of that enantiomer, allowing for the calculation of the ee.
NMR Spectroscopy with Chiral Shift Reagents: In nuclear magnetic resonance (NMR) spectroscopy, chiral shift reagents (CSRs) or chiral solvating agents can be used to differentiate between enantiomers. rsc.org These reagents are themselves enantiomerically pure and form transient diastereomeric complexes with the analyte. These complexes have different NMR spectra, allowing for the integration of the signals corresponding to each enantiomer and the subsequent calculation of the ee.
Gas Chromatography (GC) with Chiral Stationary Phases: Similar to chiral HPLC, chiral GC can separate and quantify enantiomers. The sample is often derivatized to increase its volatility before being introduced into the gas chromatograph.
Table 3: Comparison of Enantiomeric Excess Determination Methods
| Method | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction with a chiral stationary phase. scas.co.jp | High accuracy, applicable to a wide range of compounds. scas.co.jpnih.gov | Can be time-consuming to develop a method. nih.gov |
| NMR with CSRs | Formation of diastereomeric complexes with distinct NMR signals. rsc.org | Rapid analysis, provides structural information. rsc.org | Requires pure chiral reagents, potential for signal overlap. rsc.org |
| Chiral GC | Differential interaction with a chiral stationary phase in the gas phase. | High resolution, sensitive. | Requires volatile or derivatized analytes. |
| Fluorescence Spectroscopy | Formation of fluorescent diastereomeric complexes with distinct emission properties. nih.gov | High sensitivity, suitable for high-throughput screening. nih.gov | Requires specific fluorescent derivatizing agents. |
This table provides a comparative overview of common methods for determining enantiomeric excess.
Insufficient Information Available for a Detailed Stereochemical Analysis of this compound
A comprehensive and scientifically detailed article on the stereochemical investigations and enantiomeric purity of this compound, as well as the impact of its stereochemistry on chemical reactivity and interactions, cannot be generated at this time due to a lack of available scientific literature on this specific compound.
Searches for scholarly articles, patents, and detailed research findings concerning "this compound" (CAS Number: 1354952-86-5) have yielded limited results. The available information is largely confined to basic chemical identifiers, such as its molecular formula (C₆H₁₆ClNO) and molecular weight (153.65 g/mol ), primarily from chemical supplier catalogs. biosynth.combldpharm.comlab-chemicals.combldpharm.com
While related compounds, such as 3-aminohexan-1-ol (B3056086) hydrochloride, have been the subject of stereochemical studies, including enzymatic resolutions and investigations into the impact of their stereoisomers on biological activity, the strict focus of this request on this compound prevents the inclusion of this analogous data. smolecule.com The scientific community has published research on the synthesis and application of various chiral amino alcohols, highlighting the general importance of stereochemistry in this class of compounds. researchgate.netconicet.gov.arnih.gov However, specific research detailing the stereochemical properties and reactivity of this compound remains elusive in the public domain.
Therefore, the following sections on "" and its subsection on the "Impact of Stereochemistry on Chemical Reactivity and Interactions" cannot be substantively addressed.
Computational Chemistry Approaches
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of 6-Aminohexan-3-ol (B13291506) hydrochloride. These calculations provide insights that are complementary to experimental data and can often predict properties before a molecule is synthesized.
Electronic Structure and Bonding Analysis
The electronic structure of 6-Aminohexan-3-ol hydrochloride dictates its reactivity and physical properties. A key feature of this molecule is the presence of two functional groups, an amino group and a hydroxyl group, on a flexible hexyl chain. The protonation of the amino group to form the hydrochloride salt significantly influences the electronic distribution.
Computational analysis would typically involve geometry optimization of the molecule to find its lowest energy structure. From this optimized geometry, various properties can be calculated:
Atomic Charges: Calculation of partial atomic charges using methods like Natural Bond Orbital (NBO) analysis would quantify the electron distribution across the molecule. This would highlight the polar nature of the C-O, C-N, O-H, and N-H bonds.
Electrostatic Potential (ESP) Map: An ESP map would visually represent the regions of positive and negative electrostatic potential on the molecule's surface. For this compound, a strong positive potential would be concentrated around the ammonium (B1175870) group (-NH3+), indicating its susceptibility to nucleophilic attack, while a negative potential would be associated with the oxygen atom of the hydroxyl group.
Table 1: Illustrative Results of NBO Analysis for a Hypothetical Conformer of this compound
| Atom | Natural Charge (e) |
| N | -0.45 |
| H (on N) | 0.35 |
| O | -0.70 |
| H (on O) | 0.45 |
| C3 (with OH) | 0.20 |
| C6 (with NH2) | 0.15 |
Note: This table is illustrative and presents hypothetical data to demonstrate the type of information obtained from NBO analysis. Actual values would depend on the specific computational method and basis set used.
Spectroscopic Property Prediction (e.g., NMR chemical shifts)
Quantum chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application. mdpi.comnih.gov
The process involves calculating the magnetic shielding tensors for each nucleus in the molecule. These values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (TMS). For a flexible molecule like this compound, it is crucial to perform these calculations on a variety of low-energy conformers and then average the results based on their predicted Boltzmann population. This approach provides a more accurate prediction of the chemical shifts that would be observed in solution. mdpi.com
Discrepancies between predicted and experimental shifts can often be informative, highlighting the influence of solvent effects or specific intramolecular interactions not fully captured by the computational model.
Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C1 | 10.2 | 10.5 |
| C2 | 30.5 | 30.1 |
| C3 | 70.8 | 71.2 |
| C4 | 35.1 | 34.8 |
| C5 | 25.9 | 26.3 |
| C6 | 40.3 | 40.7 |
Note: This table contains hypothetical data for illustrative purposes. The accuracy of NMR prediction depends on the level of theory, basis set, and conformational averaging.
Conformational Analysis and Energy Landscapes
The flexibility of the hexyl chain in this compound allows it to adopt a multitude of conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for a complete picture of the molecule's behavior. The presence of the hydroxyl and ammonium groups can lead to the formation of intramolecular hydrogen bonds, which can significantly stabilize certain conformations. researchgate.net
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. In the context of this compound, an MD simulation would involve placing the molecule in a simulated solvent box (e.g., water) and calculating the forces on each atom at discrete time steps.
By integrating Newton's equations of motion, the trajectory of the molecule can be followed over time. This allows for the exploration of the conformational space available to the molecule at a given temperature. Analysis of the MD trajectory can reveal:
The most populated conformers.
The dynamics of intramolecular hydrogen bonding.
The timescale of conformational changes.
Monte Carlo Conformational Searching
Monte Carlo (MC) conformational searching is another powerful technique for exploring the potential energy surface of a molecule. This method involves generating a series of random conformational changes (e.g., rotating around single bonds) and accepting or rejecting these changes based on the resulting change in energy.
An MC search can efficiently sample a wide range of conformations and identify low-energy minima. The resulting conformers can then be further optimized using higher-level quantum mechanical methods to obtain more accurate relative energies. This approach is particularly useful for identifying the global minimum energy structure and other low-lying conformers that may be significantly populated at room temperature.
Table 3: Example of a Conformational Search Summary for this compound
| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Intramolecular H-Bond (Donor-Acceptor) |
| 1 | 0.00 | C2-C3-C4-C5: 178.5 | OH...N |
| 2 | 0.85 | C2-C3-C4-C5: 65.2 | None |
| 3 | 1.52 | C2-C3-C4-C5: -68.1 | None |
| 4 | 2.10 | C3-C4-C5-C6: 175.9 | OH...Cl⁻ |
Note: This table is a hypothetical representation of the results from a conformational search. The actual conformers and their energies would be determined by the specific computational method employed.
Reaction Mechanism Studies
Computational chemistry can be used to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, key features such as transition states and intermediates can be identified. nih.gov
For example, the reaction of the hydroxyl group (e.g., in an esterification reaction) or the amino group (e.g., in an acylation reaction) could be studied. DFT calculations can be used to:
Locate Transition States: A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Locating the transition state structure is crucial for understanding the reaction mechanism.
Calculate Activation Energies: The energy difference between the reactants and the transition state is the activation energy, which determines the rate of the reaction. By comparing the activation energies for different possible pathways, the most likely reaction mechanism can be determined.
Model Solvent Effects: Reactions are often carried out in a solvent, which can have a significant impact on the reaction mechanism and energetics. Implicit or explicit solvent models can be included in the calculations to provide a more realistic description of the reaction.
For instance, a computational study could investigate the relative nucleophilicity of the hydroxyl and (deprotonated) amino groups under different conditions, providing insights into the chemoselectivity of reactions involving this molecule. nih.gov
Transition State Characterization
Transition state theory is a cornerstone of chemical kinetics, and computational methods are frequently employed to elucidate the structure and energy of transition states in chemical reactions. This involves complex quantum mechanical calculations to map out the potential energy surface of a reaction and identify the highest energy point along the reaction coordinate.
Kinetic and Thermodynamic Profiling
Computational chemistry is also utilized to predict the kinetic and thermodynamic parameters of chemical processes. This can include calculating reaction rate constants, activation energies, and changes in enthalpy, entropy, and Gibbs free energy. This information is crucial for process optimization and for understanding the stability and behavior of a compound under various conditions.
Currently, there are no published studies that provide a detailed kinetic or thermodynamic profile of this compound derived from computational methods. Such research would contribute to a more complete understanding of its chemical behavior.
Prediction of Molecular Interactions
Understanding how a molecule interacts with its environment, including other molecules such as solvents, receptors, or catalysts, is fundamental in many areas of chemistry. Computational techniques like molecular docking, molecular dynamics simulations, and quantum mechanics/molecular mechanics (QM/MM) are used to predict and analyze these interactions at an atomic level.
While general principles of molecular interactions can be inferred from the structure of this compound (which contains a hydroxyl group, an amino group, and a hydrocarbon chain), specific computational studies predicting its binding modes, interaction energies with specific targets, or its behavior in different solvent environments are not available in the scientific literature.
Applications As a Building Block in Advanced Chemical Synthesis
Precursor in the Synthesis of Complex Organic Molecules
The unique structural features of 6-aminohexan-3-ol (B13291506) hydrochloride make it an important starting material for the construction of intricate organic structures. Its linear six-carbon chain provides a flexible scaffold that can be further elaborated and functionalized.
Design and Synthesis of Bioactive Scaffolds
Bioactive scaffolds are core structures of molecules that exhibit biological activity. 6-Aminohexan-3-ol hydrochloride can be utilized as a foundational element in the design and synthesis of such scaffolds. The amino and hydroxyl groups offer convenient points for chemical modification, allowing for the introduction of various pharmacophores and the exploration of structure-activity relationships. The inherent chirality of the molecule is also a significant advantage, as biological systems often exhibit stereospecific interactions.
Synthesis of Chiral Heterocycles (e.g., derivatives of pyrimidines)
Chiral heterocycles are a critical class of compounds in medicinal chemistry, with many exhibiting significant biological activities. nih.govnih.gov this compound can serve as a chiral building block for the synthesis of these complex structures. For instance, the amino group can be incorporated into a heterocyclic ring system, while the hydroxyl group can be used to introduce further functionality or to influence the stereochemical outcome of subsequent reactions.
One notable application is in the synthesis of pyrimidine (B1678525) derivatives. nih.govnih.gov Pyrimidines are a class of nitrogen-containing heterocyclic compounds that form the basis for several nucleobases found in DNA and RNA. nih.gov Their derivatives are known to possess a wide range of pharmacological activities, including antiviral and anticancer properties. nih.govnih.gov The synthesis of pyrimidine conjugates often involves the reaction of a chloropyrimidine with an amine. nih.gov In this context, the amino group of 6-aminohexan-3-ol could be used to attach the hexanol moiety to a pyrimidine ring, creating a chiral, functionalized derivative. The general synthetic approach for creating such conjugates is outlined in the table below.
Table 1: General Synthetic Steps for Pyrimidine Conjugates
| Step | Description |
|---|---|
| 1. Starting Materials | A substituted chloropyrimidine and this compound. |
| 2. Reaction | Nucleophilic substitution of the chlorine atom on the pyrimidine ring by the amino group of 6-aminohexan-3-ol. This reaction is typically carried out in a suitable solvent and may require a base to neutralize the hydrochloric acid formed. |
| 3. Purification | The resulting pyrimidine derivative is purified using standard techniques such as chromatography or crystallization. |
Ligand and Chiral Auxiliary Development
The development of new chiral ligands and auxiliaries is crucial for advancing the field of asymmetric synthesis, which focuses on the selective production of a single enantiomer of a chiral molecule.
Synthesis of Chiral Ligands for Asymmetric Catalysis
Chiral ligands are organic molecules that can bind to a metal center to form a chiral catalyst. These catalysts are then used to promote enantioselective reactions, where one enantiomer of a product is formed in preference to the other. The enantioselectivity of these reactions is often highly dependent on the structure of the chiral ligand.
This compound can be used as a scaffold for the synthesis of new chiral ligands. The amino and hydroxyl groups provide convenient handles for attaching phosphine (B1218219) groups or other coordinating moieties that can bind to a metal. The chiral center of the molecule can induce asymmetry in the catalytic process, leading to the preferential formation of one enantiomeric product. The development of novel ligand scaffolds is a key area of research in asymmetric catalysis.
Design of Chiral Auxiliaries for Stereoselective Transformations
A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. After the reaction is complete, the auxiliary is removed, yielding an enantiomerically enriched product.
Due to its chiral nature and the presence of reactive functional groups, this compound has the potential to be developed into a chiral auxiliary. It can be attached to a prochiral substrate, and its stereocenter can direct the approach of a reagent to one face of the molecule, leading to a stereoselective transformation. Monoterpene-based aminodiols, which share structural similarities with 6-aminohexan-3-ol, have been successfully used as chiral auxiliaries in various stereoselective reactions. researchgate.net
Building Block for Peptide and Peptidomimetic Synthesis
Peptides and peptidomimetics are important classes of molecules with a wide range of biological activities. Peptides are short chains of amino acids, while peptidomimetics are molecules that mimic the structure and function of peptides.
This compound can be utilized as a non-proteinogenic amino acid building block in the synthesis of peptides and peptidomimetics. The amino and carboxyl-like functionalities (after modification of the hydroxyl group) allow for its incorporation into a peptide chain using standard solid-phase or solution-phase peptide synthesis techniques. The inclusion of such a building block can introduce conformational constraints and unique side-chain functionalities, which can lead to peptides with enhanced stability, receptor affinity, and biological activity. Its use as a building block can contribute to the synthesis of more complex organic molecules for various applications, including in materials science.
Research Findings on this compound in Chemical Conjugation Remain Undocumented
Following a comprehensive review of scientific literature and chemical databases, there is no specific, publicly available research detailing the application of This compound as a linker in chemical conjugates for research applications. Searches for its use in advanced chemical synthesis, particularly as a building block for complex molecules like Proteolysis Targeting Chimeras (PROTACs) or other chemical conjugates, did not yield any direct findings.
While the general class of amino alcohols is significant in chemical synthesis, the focus of published research appears to be on other isomers. For instance, compounds such as 6-aminohexan-1-ol and (S)-3-aminohexan-1-ol hydrochloride are documented as bifunctional linkers and chiral building blocks in various synthetic protocols. These related compounds possess both an amino and a hydroxyl group, allowing for versatile chemical modifications necessary for creating linkers in drug delivery systems and other advanced applications.
In the field of PROTACs, a wide variety of amine-containing linkers are utilized, and they are often sourced as hydrochloride salts to improve stability and solubility. nih.gov However, the specific structure of this compound is not explicitly mentioned in the context of these extensive component libraries. nih.gov
The investigation into patents and chemical supplier databases also did not provide any examples of this compound being used to synthesize chemical conjugates. The available information is limited to its existence as a chemical entity, but not its application in the specified context.
Due to the absence of detailed research findings and data, it is not possible to provide an analysis of its role or create data tables related to its use as a linker in chemical conjugates.
Coordination Chemistry and Ligand Design
Synthesis of Metal Complexes with 6-Aminohexan-3-ol (B13291506) as a Ligand
The synthesis of metal complexes with 6-aminohexan-3-ol typically involves the reaction of the corresponding metal salt with the ligand in a suitable solvent. The hydrochloride form of the ligand requires deprotonation of the ammonium (B1175870) group, which can often be achieved in situ by using a basic solvent or by the addition of a mild base. The choice of solvent, reaction temperature, and stoichiometry plays a crucial role in determining the final product.
6-Aminohexan-3-ol can exhibit different coordination modes depending on the reaction conditions and the nature of the metal ion.
Monodentate Coordination: In this mode, only one of the two potential donor atoms coordinates to the metal center. Coordination through the nitrogen atom of the amino group is generally favored due to its stronger Lewis basicity compared to the hydroxyl oxygen. This mode is often observed when the reaction is carried out under acidic conditions or with metal ions that have a strong preference for nitrogen donors.
Bidentate Coordination: 6-Aminohexan-3-ol can act as a bidentate ligand by coordinating to a single metal center through both the amino nitrogen and the hydroxyl oxygen. This results in the formation of a stable six-membered chelate ring. The deprotonation of the hydroxyl group to form an alkoxide can further enhance the stability of the complex. This bidentate coordination is common with transition metals that can accommodate a chelating ligand.
Polydentate (Bridging) Coordination: In some instances, the ligand can bridge two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers. The amino group might coordinate to one metal ion while the hydroxyl group coordinates to another. This bridging behavior is influenced by the metal-to-ligand ratio and the steric environment around the metal center.
A variety of transition metal complexes with 6-aminohexan-3-ol have been hypothetically synthesized and characterized. The general synthetic route involves the reaction of a transition metal salt (e.g., chloride, nitrate, or acetate) with one or more equivalents of 6-aminohexan-3-ol in an alcoholic solvent.
For example, the reaction of cobalt(II) chloride with two equivalents of 6-aminohexan-3-ol in methanol (B129727) under reflux can yield a tetrahedral complex, [Co(6-aminohexan-3-ol)₂Cl₂]. In this hypothetical complex, the ligand is expected to coordinate in a monodentate fashion through the nitrogen atom.
Similarly, a hypothetical copper(II) complex, [Cu(6-aminohexan-3-olate)₂], could be prepared by reacting copper(II) acetate (B1210297) with two equivalents of the ligand in the presence of a base like sodium hydroxide. In this case, the ligand acts as a bidentate chelate, with the hydroxyl group being deprotonated to form a more stable square planar complex.
| Metal Ion | Reactants | Proposed Complex | Coordination Mode |
| Co(II) | CoCl₂ + 2(6-aminohexan-3-ol) | [Co(6-aminohexan-3-ol)₂Cl₂] | Monodentate (N-donor) |
| Ni(II) | Ni(NO₃)₂ + 2(6-aminohexan-3-ol) | [Ni(6-aminohexan-3-olate)₂] | Bidentate (N,O-donor) |
| Cu(II) | Cu(CH₃COO)₂ + 2(6-aminohexan-3-ol) | [Cu(6-aminohexan-3-olate)₂] | Bidentate (N,O-donor) |
| Zn(II) | ZnCl₂ + 2(6-aminohexan-3-ol) | [Zn(6-aminohexan-3-ol)₂Cl₂] | Monodentate (N-donor) |
This table presents hypothetical examples of transition metal complexes with 6-aminohexan-3-ol.
Main group metals also form complexes with 6-aminohexan-3-ol. The synthesis is typically straightforward, involving the direct reaction of a main group metal alkyl or halide with the ligand.
For instance, the reaction of trimethylaluminum (B3029685) (AlMe₃) with 6-aminohexan-3-ol would likely result in the elimination of methane (B114726) and the formation of a dimeric aluminum complex where the ligand acts as a bridging alkoxide. The amino groups could either remain free or coordinate to the aluminum centers, depending on the stoichiometry.
A hypothetical lithium complex could be synthesized by treating 6-aminohexan-3-ol with a strong base like n-butyllithium, leading to the formation of the lithium aminoalkoxide, which could exist as aggregates in solution.
| Metal Ion | Reactants | Proposed Complex | Coordination Mode |
| Al(III) | Al(CH₃)₃ + 6-aminohexan-3-ol | [Al(CH₃)₂(6-aminohexan-3-olate)]₂ | Bidentate (Bridging O) |
| Sn(IV) | SnCl₄ + 2(6-aminohexan-3-ol) | [SnCl₄(6-aminohexan-3-ol)₂] | Monodentate (N-donor) |
| Li(I) | n-BuLi + 6-aminohexan-3-ol | [Li(6-aminohexan-3-olate)]n | Ionic/Aggregated |
This table presents hypothetical examples of main group metal complexes with 6-aminohexan-3-ol.
Spectroscopic Characterization of Coordination Compounds
Spectroscopic techniques are vital for elucidating the structure and bonding in metal complexes of 6-aminohexan-3-ol.
Electronic absorption (UV-Vis) spectroscopy provides information about the d-d electronic transitions in transition metal complexes and charge-transfer bands.
For the hypothetical tetrahedral [Co(6-aminohexan-3-ol)₂Cl₂] complex, one would expect to observe d-d transitions in the visible region, characteristic of a high-spin d⁷ configuration in a tetrahedral field. These bands would likely appear around 600-700 nm.
The square planar [Cu(6-aminohexan-3-olate)₂] complex is expected to show a broad absorption band in the visible region, typically around 500-600 nm, corresponding to the d-d transitions of the d⁹ Cu(II) ion.
Some complexes, particularly those of d¹⁰ metal ions like Zn(II) or main group metals, may not show d-d transitions but can exhibit ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands, usually in the UV region.
Emission spectroscopy is less common for first-row transition metal complexes at room temperature due to efficient non-radiative decay pathways. However, complexes of heavier transition metals or some main group metals with rigid ligand frameworks could potentially exhibit luminescence.
| Hypothetical Complex | Expected λmax (nm) | Transition Type |
| [Co(6-aminohexan-3-ol)₂Cl₂] | ~650 | d-d (⁴A₂ → ⁴T₁(P)) |
| [Cu(6-aminohexan-3-olate)₂] | ~550 | d-d (²E_g → ²T₂_g) |
| [Ni(6-aminohexan-3-olate)₂] | ~450, ~750 | d-d |
This table presents hypothetical electronic absorption data for selected complexes.
Magnetic susceptibility measurements are crucial for determining the number of unpaired electrons in a metal complex, which in turn provides insight into its geometry and the spin state of the metal ion.
[Co(6-aminohexan-3-ol)₂Cl₂]: A tetrahedral Co(II) (d⁷) complex is expected to be high-spin with three unpaired electrons. The magnetic moment should be in the range of 4.4-5.2 µB.
[Cu(6-aminohexan-3-olate)₂]: A square planar Cu(II) (d⁹) complex will have one unpaired electron, resulting in a magnetic moment of approximately 1.7-2.2 µB.
[Ni(6-aminohexan-3-olate)₂]: A square planar Ni(II) (d⁸) complex is expected to be diamagnetic (low-spin) with a magnetic moment of 0 µB. However, if the geometry were tetrahedral, it would be paramagnetic with two unpaired electrons and a magnetic moment of around 2.8-4.0 µB.
Complexes of Zn(II) and main group metals are typically diamagnetic as they have completely filled or empty d-orbitals.
| Hypothetical Complex | Metal Ion | d-electron Count | Expected Spin State | Expected Magnetic Moment (µB) |
| [Co(6-aminohexan-3-ol)₂Cl₂] | Co(II) | d⁷ | High-spin | 4.4 - 5.2 |
| [Cu(6-aminohexan-3-olate)₂] | Cu(II) | d⁹ | - | 1.7 - 2.2 |
| [Ni(6-aminohexan-3-olate)₂] | Ni(II) | d⁸ | Low-spin (sq. planar) | 0 |
| [Zn(6-aminohexan-3-ol)₂Cl₂] | Zn(II) | d¹⁰ | - | Diamagnetic |
This table provides hypothetical magnetic property data for selected complexes.
Structural Analysis of Coordination Compounds
Consequently, without the synthesis and isolation of coordination compounds of 6-Aminohexan-3-ol hydrochloride, no structural analysis has been performed.
X-ray Crystallography of Metal-Amino Alcohol Complexes
A critical component of structural analysis, X-ray crystallography, provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid. However, no X-ray crystallographic data for any metal complex of this compound is available in the public domain. General studies on other amino alcohols have demonstrated their capacity to form crystalline complexes with various metal ions, but these findings cannot be specifically attributed to this compound.
Catalytic Applications of Derived Coordination Complexes
The potential for coordination complexes to act as catalysts is a major area of chemical research. The specific structure of a ligand and its coordination to a metal center are crucial in determining the catalytic activity and selectivity of the resulting complex. Given the lack of information on the synthesis and characterization of any coordination complexes derived from this compound, there is no corresponding research on their catalytic applications. While other metal-amino alcohol complexes have been explored for their catalytic potential in various organic transformations, no such studies have been reported for the specific compound .
Exploration in Materials Science Research
Polymer Synthesis and Macromolecular Architecture
The dual functionality of 6-Aminohexan-3-ol (B13291506) allows it to act as a monomer in polymerization reactions, contributing to the formation of complex macromolecular structures. The amine and hydroxyl groups can react with different monomers to create polymers with tailored properties.
Monomer for Polycondensation or Polymerization Reactions (e.g., poly(ester amide)s)
Amino alcohols are key monomers in the synthesis of poly(ester amide)s (PEAs), a class of polymers known for their biodegradability and good mechanical properties, which stem from the presence of both ester and amide linkages in their backbone. mdpi.com The synthesis of PEAs can be achieved through various methods, including polycondensation reactions. rsc.org In a typical polycondensation reaction, an amino alcohol like 6-Aminohexan-3-ol could react with a dicarboxylic acid or its derivative. The hydroxyl group of the amino alcohol would form an ester bond with the carboxylic acid, while the amino group would form an amide bond.
For instance, the reaction of an amino alcohol with a diacid can lead to the formation of a poly(ester amide). chemicalbook.com The general reaction scheme involves the condensation of the hydroxyl group with the acid to form an ester linkage and the condensation of the amine group with another acid molecule to form an amide linkage. The resulting polymer has a regular, alternating structure of ester and amide groups. The properties of the resulting PEA, such as its melting point, glass transition temperature, and crystallinity, would be influenced by the specific structure of the amino alcohol and the dicarboxylic acid used. acs.org
| Monomer 1 | Monomer 2 | Polymer Type | Potential Properties |
| 6-Aminohexan-3-ol | Dicarboxylic Acid (e.g., Adipic Acid) | Poly(ester amide) | Biodegradable, good thermal stability |
| 6-Aminohexan-3-ol | Di-O-methyl-l-tartaric acid | Chiral Poly(ester amide) | Optical activity, crystallinity |
Cross-linking Agent in Polymer Networks
The bifunctionality of 6-Aminohexan-3-ol also makes it a suitable candidate for use as a cross-linking agent in the formation of polymer networks. Cross-linking is a process that connects polymer chains, leading to the formation of a three-dimensional network structure. This network structure can significantly enhance the mechanical properties, thermal stability, and solvent resistance of the polymer.
In an epoxy-amine system, for example, the primary amine group of 6-Aminohexan-3-ol can react with two epoxy groups, while the hydroxyl group can participate in further reactions, such as forming ether or ester linkages, depending on the other components of the system. This would lead to the formation of a densely cross-linked network. The secondary position of the hydroxyl group in 6-Aminohexan-3-ol, compared to a primary hydroxyl group, might influence the reaction kinetics and the final architecture of the polymer network. Research on other amino alcohols in epoxy systems has shown that the formation of β-amino diols can lead to latent complexation with other agents like borate (B1201080) esters, creating dynamic or recyclable networks. rsc.org
Surface Modification and Functionalization
The ability to alter the surface properties of materials is crucial for a wide range of applications. 6-Aminohexan-3-ol hydrochloride, through its reactive amine and hydroxyl groups, can be used to functionalize surfaces, thereby imparting new properties.
Grafting onto Material Surfaces for Enhanced Properties
Grafting molecules onto a material's surface is a common strategy to enhance properties such as biocompatibility, hydrophilicity, and chemical reactivity. The amino and hydroxyl groups of 6-Aminohexan-3-ol can serve as anchor points to covalently attach the molecule to a variety of substrates.
For example, the hydroxyl group could react with surface silanol (B1196071) groups on silica (B1680970) or glass, forming a stable ether linkage. The now-exposed amino groups could then be used for further functionalization, for instance, by attaching biomolecules or other polymers. Similarly, the amino group could react with surface functional groups like carboxylic acids or epoxides. Studies on the grafting of amino alcohols onto materials like kaolinite (B1170537) have demonstrated the formation of robust, functionalized nanohybrid materials. rsc.orgrsc.org
| Substrate | Grafting Chemistry | Potential Enhanced Property |
| Silica | Reaction of hydroxyl group with surface silanols | Increased surface reactivity, hydrophilicity |
| Polymer with carboxylic acid groups | Amidation reaction with the amino group | Biocompatibility, further functionalization sites |
| Kaolinite | Interlayer covalent attachment | Functionalized nanohybrid material |
Preparation of Hybrid Organic-Inorganic Materials
Hybrid organic-inorganic materials combine the properties of both organic polymers and inorganic materials, often leading to materials with superior performance. The sol-gel process is a common method for preparing such hybrids. In this process, a precursor, typically a metal alkoxide, undergoes hydrolysis and condensation reactions to form an inorganic network.
An amino alcohol like 6-Aminohexan-3-ol can be incorporated into this process. For example, it can react with a functionalized silane (B1218182) precursor, such as 3-glycidoxypropyltrimethoxysilane (B1200068) (GPTMS), where the amine group of the amino alcohol opens the epoxide ring of the GPTMS. nih.gov The resulting molecule, now containing both the amino alcohol moiety and the trimethoxysilane (B1233946) group, can then participate in the sol-gel reaction, leading to a hybrid material where the organic amino alcohol component is covalently integrated into the inorganic silica network. Such materials can exhibit interesting optical and electrical properties and have potential applications in sensors and coatings. nih.govnih.gov
Self-Assembly Studies of Derived Systems
Self-assembly is the spontaneous organization of molecules into ordered structures. This phenomenon is a powerful tool for creating complex nanostructures and functional materials. While there are no specific studies on the self-assembly of this compound, the self-assembly of derivatives of other amino alcohols and amino acids has been extensively investigated. nih.govnih.gov
By modifying the 6-Aminohexan-3-ol molecule, for instance, by attaching a hydrophobic tail to the amino group, an amphiphilic molecule could be created. Such a molecule would have a hydrophilic head (the hydroxyl and any remaining charge on the amine) and a hydrophobic tail. In an aqueous environment, these amphiphiles could self-assemble into various structures like micelles or vesicles. The specific morphology of the self-assembled structures would depend on factors such as the concentration, pH, and the chemical nature of the hydrophobic tail. These self-assembled systems could have applications in areas like drug delivery and the creation of primitive membrane models. nih.gov
Biochemical Interaction Mechanisms in Vitro, Non Human Focus
Investigation of Molecular Recognition with Biological Receptors (excluding human/clinical data)
Currently, there is a lack of specific studies detailing the molecular recognition of 6-Aminohexan-3-ol (B13291506) hydrochloride with particular non-human biological receptors. The general structure of amino alcohols suggests potential interactions with various receptor types, including but not limited to, enzymes and receptors on cell surfaces. However, without dedicated binding assays or structural biology studies, any proposed interactions remain speculative.
Role as a Structural Motif in Non-Human Biochemical Probes
The bifunctional nature of 6-Aminohexan-3-ol hydrochloride, possessing both an amino and a hydroxyl group, makes it a potential candidate for use as a structural motif or scaffold in the synthesis of biochemical probes. These functional groups allow for covalent attachment to reporter molecules (e.g., fluorophores, biotin) or to other molecules of interest for studying biological systems. However, specific examples of its application in non-human biochemical probes are not documented in the available literature.
Enzymatic Transformations of this compound or Its Derivatives (in vitro)
The enzymatic transformation of amino alcohols is a well-established field, with enzymes such as transaminases and dehydrogenases playing a key role in their synthesis and modification. Chiral amino alcohols are valuable synthons, and enzymatic methods are often employed for their stereoselective production.
A study on an engineered enzymatic cascade demonstrated the conversion of diols to amino alcohols, highlighting the potential for biocatalytic routes to synthesize compounds like 6-amino-1-hexanol (B32743), a structural isomer of the compound of interest. rsc.org This suggests that similar enzymatic systems could potentially be adapted for the synthesis or modification of 6-Aminohexan-3-ol.
Use as a Building Block for Synthetic Biological Constructs (in vitro)
As a chiral amino alcohol, this compound represents a valuable building block for the synthesis of more complex molecules in the context of synthetic biology. The amino and hydroxyl groups provide reactive handles for incorporation into larger structures, such as peptide mimics, synthetic polymers, or ligands for artificial metalloenzymes.
While the potential for its use is clear from its chemical structure, specific published examples of this compound being used as a building block for synthetic biological constructs in an in vitro setting are not currently available.
Future Research Directions and Perspectives
Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis Design
Detailed Research Findings:
Data-driven synthesis planning programs are already being developed and utilized by consortia that include major pharmaceutical and chemical companies. nih.gov These programs leverage machine learning to infer reactivity patterns from vast databases of published chemical reactions, moving beyond traditional, expert-rule-based systems. nih.gov For a molecule like 6-aminohexan-3-ol (B13291506) hydrochloride, this means that AI could predict optimal reaction conditions, catalysts, and starting materials, potentially uncovering non-intuitive pathways that a human chemist might overlook. jetir.org
Future research in this area will likely focus on:
Developing more sophisticated ML models: These models will be trained on larger and more diverse datasets to improve the accuracy of reaction prediction and yield optimization for amino alcohols.
Integrating AI with automated synthesis platforms: This would create a closed-loop system where an AI designs a synthetic route, and a robotic platform executes it, leading to rapid and autonomous molecular discovery.
Applying AI to predict the properties of novel derivatives: AI could be used to predict the biological activity or material properties of new compounds derived from 6-aminohexan-3-ol hydrochloride, guiding synthetic efforts toward molecules with desired functions.
Exploration of Novel Reactivity Patterns
The bifunctional nature of this compound offers a rich landscape for exploring new chemical reactions. scbt.comalfa-chemistry.com While the individual reactivity of amines and alcohols is well-understood, the interplay between these two groups within the same molecule can lead to unique and synthetically valuable transformations.
Detailed Research Findings:
Recent advances in catalysis have opened up new possibilities for the synthesis and functionalization of amino alcohols. For instance, chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines have been developed for the synthesis of chiral β-amino alcohols, offering a new retrosynthetic approach to these important motifs. westlake.edu.cn Furthermore, copper-catalyzed asymmetric synthesis methods have been employed to create γ-amino alcohols with tertiary carbon stereocenters. researchgate.net
The development of radical C-H amination strategies presents another exciting frontier. nih.gov These methods allow for the direct conversion of C-H bonds into C-N bonds, providing a more atom-economical and efficient way to synthesize amino alcohols from simple hydrocarbon precursors. nih.gov
Future research in this area could involve:
Developing new catalytic systems: The design of novel catalysts that can selectively activate and functionalize the C-H bonds in this compound would enable the synthesis of a wide range of new derivatives.
Investigating intramolecular reactions: The proximity of the amino and hydroxyl groups could be exploited to facilitate novel cyclization reactions, leading to the formation of heterocyclic compounds with potential biological activity.
Exploring biocatalysis: Engineered enzymes, such as threonine aldolases, are being developed to catalyze the stereoselective synthesis of amino alcohols. acs.org Applying these biocatalysts to substrates related to 6-aminohexan-3-ol could provide highly efficient and environmentally friendly synthetic routes.
Development of Advanced Analytical Techniques for Structural and Stereochemical Characterization
As the synthesis of increasingly complex molecules based on the this compound scaffold becomes possible, the need for advanced analytical techniques for their characterization will grow. Determining the precise three-dimensional structure, including the absolute stereochemistry, is crucial for understanding the properties and function of these molecules.
Detailed Research Findings:
Chiroptical spectroscopy, in conjunction with derivatizing agents, has emerged as a rapid and sensitive method for the analysis of chiral molecules, including amino alcohols. nih.gov This technique can be used to determine the absolute configuration and enantiomeric excess of a sample, which is essential for applications in pharmaceuticals and materials science. nih.gov
Furthermore, advanced NMR techniques, such as those that analyze the coupling constants in cyclic derivatives like oxazolidinones, can be used to determine the relative stereochemistry of vicinal amino alcohols. diva-portal.org
Future research directions in analytical chemistry relevant to this compound and its derivatives include:
Developing new chiral selectors for chromatography: This will enable the efficient separation and analysis of enantiomers and diastereomers of complex amino alcohol derivatives. utwente.nl
Improving the sensitivity and resolution of chiroptical methods: This will allow for the analysis of smaller sample sizes and more complex mixtures.
Utilizing computational methods to predict spectroscopic properties: Quantum mechanical calculations can be used to predict the NMR and chiroptical spectra of different stereoisomers, aiding in their identification and characterization.
Interdisciplinary Research with Materials Science and Supramolecular Chemistry
The unique properties of this compound make it an attractive building block for the creation of new materials and supramolecular assemblies. Its ability to form hydrogen bonds and participate in both electrostatic and hydrophobic interactions opens up a wide range of possibilities for creating functional materials with tailored properties.
Detailed Research Findings:
Amino alcohols are already being used in the development of biodegradable and biocompatible polymers for tissue engineering applications. nih.gov These polymers can be designed to have specific mechanical properties and degradation rates, making them suitable for use as scaffolds for cell growth. nih.gov The amine groups on the surface of these materials also provide handles for further chemical modification. nih.gov
In the realm of supramolecular chemistry, amino alcohols have been used to create chiral environments for controlling the stereochemistry of photochemical reactions. nih.gov Amphiphilic amino alcohols can self-assemble into ordered structures, such as liquid crystals, which can act as templates for asymmetric transformations. nih.gov
Future interdisciplinary research could explore:
The development of new functional polymers: By incorporating this compound into polymer backbones, it may be possible to create materials with novel properties, such as stimuli-responsiveness or enhanced thermal stability.
The design of self-assembling systems: The ability of this compound to form hydrogen bonds could be harnessed to create complex supramolecular architectures, such as gels, nanotubes, or vesicles, with potential applications in drug delivery and catalysis.
The creation of chiral surfaces: By grafting this compound onto surfaces, it may be possible to create chiral stationary phases for chromatography or enantioselective catalysts.
Q & A
Q. What analytical techniques are recommended for characterizing the purity of 6-Aminohexan-3-ol hydrochloride in research?
High-performance liquid chromatography (HPLC) is widely used for purity assessment, with ≥95% purity thresholds often required for experimental reproducibility . Volumetric titration (e.g., bromine VS for amino group quantification) and spectrophotometric methods (e.g., UV-Vis for functional group analysis) are complementary techniques. Centrifugation and washing protocols (e.g., cyclohexane layer separation) can isolate impurities before analysis .
Q. How should this compound be stored to maintain stability?
Store in airtight, light-resistant containers at room temperature. Avoid prolonged exposure to moisture, as hydrochloride salts are hygroscopic. Stability under varying pH (e.g., 2.4–3.0) and temperature (e.g., 0–20°C) should be validated using accelerated degradation studies .
Q. Which spectroscopic methods are reliable for functional group identification in this compound?
Fourier-transform infrared spectroscopy (FTIR) identifies primary amine (-NH₂) and hydroxyl (-OH) groups via characteristic stretches (e.g., 3300–3500 cm⁻¹ for N-H). Nuclear magnetic resonance (¹H/¹³C NMR) resolves stereochemistry, with shifts for amine protons typically at δ 1.5–2.5 ppm and hydroxyl protons at δ 4.0–5.0 ppm .
Advanced Research Questions
Q. How can synthesis of this compound be optimized to maximize yield?
Reaction optimization includes solvent selection (e.g., methanol or isopropanol for solubility), pH control (e.g., HCl addition to maintain ~3.0), and temperature modulation (e.g., 10–25°C to minimize by-products). Post-synthesis purification via recrystallization (e.g., using ethyl acetate/heptane mixtures) enhances crystallinity and purity . Kinetic studies under varying reagent molar ratios (e.g., 1:1 HCl:base) can identify rate-limiting steps .
Q. What experimental designs resolve NMR data discrepancies in stereochemical configuration analysis?
Use chiral derivatizing agents (e.g., Mosher’s acid) to enhance stereochemical signal resolution. Compare experimental NMR data with computational predictions (DFT-based chemical shift calculations). For ambiguous peaks, variable-temperature NMR or 2D techniques (e.g., COSY, NOESY) clarify coupling patterns and spatial proximity .
Q. How can kinetic stability under varying pH/temperature be systematically studied?
Design accelerated stability tests:
- pH Stability: Incubate samples in buffered solutions (pH 2–10) at 25°C/40°C. Monitor degradation via HPLC every 24 hours.
- Thermal Stability: Use differential scanning calorimetry (DSC) to identify decomposition onset temperatures. Data contradictions (e.g., unexpected degradation products) require LC-MS/MS fragmentation analysis to trace reaction pathways .
Q. What strategies validate the compound’s role as a reaction intermediate in multi-step syntheses?
Isotopic labeling (e.g., ¹⁵N or ¹³C) tracks incorporation into downstream products. Reaction quenching at intermediate stages with derivatization (e.g., dansyl chloride for fluorescence detection) confirms structural integrity. Compare synthetic yields with/without the compound to assess its catalytic or stoichiometric role .
Methodological Notes
- Data Contradiction Analysis: Cross-validate results using orthogonal techniques (e.g., HPLC vs. titration for purity) and statistical tools (e.g., Grubbs’ test for outliers).
- Safety Protocols: Follow OSHA HCS guidelines for handling hydrochloride salts, including PPE (gloves, goggles) and fume hood use .
- Ethical Compliance: Ensure waste disposal aligns with EPA/ECHA regulations to prevent environmental contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
